molecular formula C13H18O2 B8072051 1-Cyclopentyl-1-phenylethane-1,2-diol

1-Cyclopentyl-1-phenylethane-1,2-diol

Cat. No. B8072051
M. Wt: 206.28 g/mol
InChI Key: PZTPLIMWPOIMPS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1-phenylethane-1,2-diol is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentyl-1-phenylethane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-1-phenylethane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Lipase-Catalyzed Kinetic Resolution : Lemke et al. (1996) explored the enantiomer selectivity in the kinetic resolution of phenylethan-1,2-diol by sequential acetylation, highlighting its potential in stereoselective synthesis (Lemke, Theil, Kunath, & Schick, 1996).

  • Metabolism Studies : Battistini, Bellucci, and Mastrorilli (1979) isolated phenylethane-1,2-diol 2-acetate from the metabolism of styrene oxide, indicating its role in metabolic pathways (Battistini, Bellucci, & Mastrorilli, 1979).

  • Oxidation Mechanism Analysis : Buist and Lewis (1968) studied the oxidation of phenylethane-1,2-diol by periodate, contributing to the understanding of organic oxidation mechanisms (Buist & Lewis, 1968).

  • Chemical Synthesis : Le Guenic, Ceballos, and Len (2015) discussed the microwave-assisted dehydration of 1-phenylethan-1,2-diol in water, illustrating its application in chemical synthesis (Le Guenic, Ceballos, & Len, 2015).

  • Pharmacology : Brito et al. (2013) investigated the vasorelaxant effects of 1-nitro-2-phenylethane, a compound related to 1-Cyclopentyl-1-phenylethane-1,2-diol, demonstrating its potential in pharmacological applications (Brito et al., 2013).

  • Enzymatic Synthesis : Gennaro et al. (2010) utilized oxidoreductases for the preparation of enantiomerically pure diols, including phenylethane-1,2-diol, for applications in asymmetric synthesis (Gennaro, Bernasconi, Orsini, Corretto, & Sello, 2010).

properties

IUPAC Name

1-cyclopentyl-1-phenylethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-10-13(15,12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12,14-15H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTPLIMWPOIMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CO)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-1-phenylethane-1,2-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopentyl-1-phenylethane-1,2-diol
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